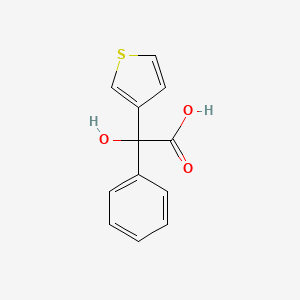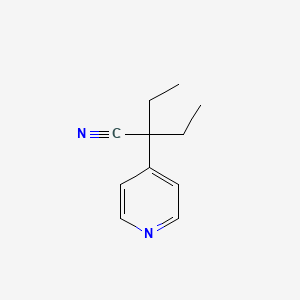
N-(6-chloropyridin-3-yl)-N-methylmethanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6-chloropyridin-3-yl)-N-methylmethanesulfonamide is a chemical compound that belongs to the class of sulphonamides It is characterized by the presence of a chloropyridine ring attached to a methylmethanesulphonamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-chloropyridin-3-yl)-N-methylmethanesulfonamide typically involves the reaction of 6-chloropyridine-3-amine with methylmethanesulphonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
- Solvent: Dichloromethane or another suitable organic solvent
- Temperature: Room temperature to 40°C
- Reaction Time: 2-4 hours
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Use of large reactors with efficient mixing
- Continuous monitoring of reaction parameters
- Purification steps such as crystallization or chromatography to obtain the pure compound
Analyse Des Réactions Chimiques
Types of Reactions
N-(6-chloropyridin-3-yl)-N-methylmethanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The chloropyridine ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in tetrahydrofuran at 0°C to room temperature.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide in ethanol.
Major Products Formed
Oxidation: Formation of sulphone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Applications De Recherche Scientifique
N-(6-chloropyridin-3-yl)-N-methylmethanesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of N-(6-chloropyridin-3-yl)-N-methylmethanesulfonamide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include inhibition of bacterial enzymes, leading to antimicrobial effects, or inhibition of inflammatory mediators, resulting in anti-inflammatory effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(6-chloropyridin-3-yl)-N-methylmethanesulfonamide
- N-(6-chloropyrid-3-yl)-N-methylbenzenesulphonamide
- N-(6-chloropyrid-3-yl)-N-methylpyridinesulphonamide
Uniqueness
This compound is unique due to its specific structural features, such as the presence of a chloropyridine ring and a methylmethanesulphonamide group
Propriétés
Formule moléculaire |
C7H9ClN2O2S |
|---|---|
Poids moléculaire |
220.68 g/mol |
Nom IUPAC |
N-(6-chloropyridin-3-yl)-N-methylmethanesulfonamide |
InChI |
InChI=1S/C7H9ClN2O2S/c1-10(13(2,11)12)6-3-4-7(8)9-5-6/h3-5H,1-2H3 |
Clé InChI |
VZWHOJRXMBXUGM-UHFFFAOYSA-N |
SMILES canonique |
CN(C1=CN=C(C=C1)Cl)S(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-[4-(Methylsulfanyl)phenyl]butan-2-one](/img/structure/B8757919.png)





![3-(benzo[d][1,3]dioxol-5-yl)-1-(2-hydroxyphenyl)prop-2-en-1-one](/img/structure/B8757897.png)


